molecular formula C13H13NO B8434152 (R)-1-(3-Vinyl-isoquinolin-6-yl)-ethanol

(R)-1-(3-Vinyl-isoquinolin-6-yl)-ethanol

Cat. No.: B8434152
M. Wt: 199.25 g/mol
InChI Key: MSYUJENHUZLORQ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(3-Vinyl-isoquinolin-6-yl)-ethanol is a chiral synthetic isoquinoline derivative of high interest in medicinal chemistry and pharmacological research. Isoquinoline alkaloids are a significant class of nitrogen-containing heterocyclic compounds known for their broad and potent biological activities, which include antitumor, antibacterial, antifungal, anti-inflammatory, and neuroprotective effects . The isoquinoline core structure is a common pharmacophore in many biologically active molecules, making it a valuable scaffold for developing new therapeutic agents . The specific stereochemistry of the compound, indicated by the (R)-configuration, is critical for its interaction with biological systems and may influence its binding affinity to specific cellular targets. The vinyl group present on the isoquinoline ring offers a reactive handle for further chemical modification through various cross-coupling reactions, making this compound a versatile building block for creating diverse chemical libraries. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a lead compound for structure-activity relationship (SAR) studies. While the exact mechanism of action for this specific compound is yet to be fully elucidated, related isoquinoline alkaloids have been shown to exert neuroprotective effects through pathways such as inhibiting neuroinflammation, reducing oxidative damage, and regulating autophagy . This product is intended for research purposes only in laboratory settings. It is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

(1R)-1-(3-ethenylisoquinolin-6-yl)ethanol

InChI

InChI=1S/C13H13NO/c1-3-13-7-12-6-10(9(2)15)4-5-11(12)8-14-13/h3-9,15H,1H2,2H3/t9-/m1/s1

InChI Key

MSYUJENHUZLORQ-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC2=CC(=NC=C2C=C1)C=C)O

Canonical SMILES

CC(C1=CC2=CC(=NC=C2C=C1)C=C)O

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds for Comparison:

[(1R)-1,2,3,4-Tetrahydroisoquinolin-1-yl]methanol (C₁₀H₁₃NO) Structural Differences: Lacks the vinyl group at position 3 and has a methanol group instead of ethanol at position 4. Impact: Reduced hydrophobicity due to the absence of the vinyl group; shorter carbon chain at position 6 decreases steric bulk. Stereochemistry: Shares the R-configuration, highlighting the role of chirality in receptor binding.

Pestalafuranone F (C₁₁H₁₄O₂) Structural Differences: Contains a furanone ring instead of an isoquinoline core. Functional Groups: Alkylated methylene unit instead of vinyl, leading to lower electronegativity and altered reactivity.

Robinetinidol-(4a→8)-gallocatechin (Prodelphinidin Derivative) Structural Differences: Flavonoid backbone with a gallocatechin unit, contrasting with the isoquinoline-ethanol system. Functional Groups: Multiple hydroxyl groups enhance antioxidant capacity, unlike the vinyl-isoquinoline’s moderate polarity.

Table 1: Structural and Electronic Comparison

Compound Core Structure Key Substituents Molecular Formula Electronegativity (Pauling Scale)
(R)-1-(3-Vinyl-isoquinolin-6-yl)-ethanol Isoquinoline 3-Vinyl, 6-Ethanol (R) C₁₃H₁₃NO 3.04 (vinyl), 2.58 (OH)
[(1R)-Tetrahydroisoquinolin-1-yl]methanol Tetrahydroisoquinoline 1-Methanol (R) C₁₀H₁₃NO 2.96 (OH)
Pestalafuranone F Furanone Alkylated methylene C₁₁H₁₄O₂ 2.87 (alkyl chain)

Spectroscopic and Reactivity Profiles

NMR Analysis:

  • This compound: ¹H NMR: Vinyl protons (δ 5.2–5.8 ppm, multiplet); ethanol -OH (δ 1.4 ppm, broad) . ¹³C NMR: Isoquinoline C-3 (δ 125–130 ppm); ethanol C-1 (δ 68–72 ppm) .
  • [(1R)-Tetrahydroisoquinolin-1-yl]methanol : ¹H NMR: Methanol -OH (δ 1.2 ppm, broad); tetrahydro ring protons (δ 2.5–3.1 ppm).
  • Robinetinidol Derivatives :

    • ¹H NMR : Aromatic protons (δ 6.5–7.2 ppm); gallocatechin hydroxyls (δ 8.9–9.3 ppm).

Table 2: Key NMR Chemical Shifts

Compound δH (Vinyl/OH) δC (Core Carbon)
This compound 5.2–5.8 (vinyl), 1.4 (OH) 125–130 (C-3), 68–72 (C-1)
[(1R)-Tetrahydroisoquinolin-1-yl]methanol 1.2 (OH) 65–70 (C-1)
Pestalafuranone F 2.28 (H-11) 26.6 (C-11)

Electronegativity and Chemical Reactivity

The vinyl group in this compound increases electron-withdrawing effects at position 3, as evidenced by upfield ¹³C NMR shifts compared to alkylated analogs like pestalafuranone F (ΔδC −41.4 ppm for C-11 in pestalafuranone F) . This enhances electrophilic substitution reactivity at the 6-position. In contrast, the methanol group in [(1R)-tetrahydroisoquinolin-1-yl]methanol exhibits lower electronegativity (Pauling scale: 2.96 vs. 3.04 for vinyl), reducing its capacity for hydrogen-bond donor interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(3-Vinyl-isoquinolin-6-yl)-ethanol, and how can stereochemical purity be ensured?

  • Methodology : A retrosynthetic approach using AI-powered tools (e.g., Reaxys, Pistachio) can identify feasible pathways. For example, coupling vinyl-isoquinoline precursors with chiral ethanol derivatives via asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) ensures stereochemical control . Purification via preparative HPLC or chiral column chromatography validates enantiomeric excess (>98%) .
  • Key Considerations : Monitor reaction intermediates using 1H^{1}\text{H}-NMR and LC-MS to track stereochemical integrity .

Q. How can the compound’s structural and electronic properties be characterized for reproducibility?

  • Methodology :

  • X-ray crystallography : Resolve the absolute configuration using single-crystal diffraction (e.g., slow evaporation from ethanol, as in analogous isoquinoline derivatives) .
  • Spectroscopy : Assign 13C^{13}\text{C}-NMR peaks to confirm substitution patterns (e.g., vinyl proton coupling constants in 1H^{1}\text{H}-NMR) .
  • Computational modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across in vitro and in vivo models?

  • Methodology :

  • Dose-response validation : Test compound stability under physiological conditions (pH 7.4, 37°C) to rule out degradation artifacts .
  • Metabolite profiling : Use GC-MS or LC-HRMS to identify active metabolites (e.g., acetaldehyde derivatives) that may explain discrepancies between models .
  • Species-specific factors : Compare hepatic enzyme activity (e.g., cytochrome P450 isoforms) in test organisms to adjust dosing regimens .

Q. How can researchers optimize the compound’s bioavailability while minimizing off-target effects in CNS studies?

  • Methodology :

  • Blood-brain barrier (BBB) penetration : Assess logP values (target: 1–3) and polar surface area (<90 Ų) via computational tools. Validate using in situ perfusion models .
  • Selectivity profiling : Screen against related receptors (e.g., acetylcholinesterase, dopamine D2) to identify structural modifications that reduce off-target binding .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility while maintaining activity .

Q. What experimental designs address conflicting reports on the compound’s role in modulating neurotransmitter systems?

  • Methodology :

  • Microdialysis with isotopically labeled tracers : Quantify real-time neurotransmitter release (e.g., dopamine, GABA) in rodent striatum under controlled ethanol co-administration .
  • Knockout/knock-in models : Use CRISPR-edited mice lacking specific ethanol-metabolizing enzymes (e.g., ALDH2) to isolate the compound’s direct effects .
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (NMR) to map pathway-level interactions .

Data Analysis & Validation

Q. How should researchers interpret contradictory results in the compound’s thermal stability and phase behavior?

  • Methodology :

  • Differential Scanning Calorimetry (DSC) : Perform triplicate runs under inert gas (N₂) to detect polymorphic transitions or decomposition events (e.g., endothermic peaks >200°C) .
  • Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to assess environmental impacts on crystallinity .
  • Cross-lab validation : Share samples with independent labs using standardized protocols (e.g., ASTM E794) to confirm reproducibility .

Q. What statistical approaches reconcile variability in dose-dependent toxicity assays?

  • Methodology :

  • Hill slope modeling : Fit dose-response curves to identify EC₅₀/IC₅₀ values with 95% confidence intervals, excluding outliers via Grubbs’ test .
  • Meta-analysis : Pool data from ≥5 independent studies using random-effects models to quantify heterogeneity (I² statistic) .
  • Machine learning : Train classifiers (e.g., Random Forest) on assay parameters (e.g., cell line, exposure time) to predict toxicity thresholds .

Ethical & Reproducibility Considerations

Q. How can open-data practices be balanced with intellectual property concerns in publishing research on this compound?

  • Methodology :

  • FAIR data principles : Deposit raw spectra, crystallographic data (CIF files), and assay protocols in repositories (e.g., Zenodo) with embargo periods .
  • Controlled access : Use blockchain-based platforms (e.g., IPDB) to share sensitive data only with verified collaborators .

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